6-[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine
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Overview
Description
6-[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a piperazine moiety, which is further substituted with a cyclopropyl and fluoropyrimidine group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of 6-[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine involves multiple steps, including the formation of the purine ring system and the subsequent introduction of the piperazine and fluoropyrimidine groups
Chemical Reactions Analysis
6-[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
6-[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6-[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
6-[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine can be compared with other similar compounds, such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also contains a piperazine ring and a pyrimidine group, but differs in its substitution pattern and biological activity.
6-(2-chloro-5-fluoropyrimidin-4-yl)-1-cyclopropyl-4-fluoro-2-methyl-1H-benzimidazole: This compound shares the fluoropyrimidine and cyclopropyl groups but has a different core structure and chemical properties.
Properties
IUPAC Name |
6-[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-7-methylpurine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN8/c1-24-10-23-15-14(24)17(22-9-20-15)26-6-4-25(5-7-26)16-12(18)13(11-2-3-11)19-8-21-16/h8-11H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJGBFOQMMOFHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC=NC(=C4F)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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